molecular formula C8H9ClS B2856806 (3-Chloro-4-methylphenyl)(methyl)sulfane CAS No. 53250-85-4

(3-Chloro-4-methylphenyl)(methyl)sulfane

Cat. No.: B2856806
CAS No.: 53250-85-4
M. Wt: 172.67
InChI Key: WHADXSMKJDNHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Chloro-4-methylphenyl methyl sulfide” is a chemical compound with the linear formula C8H9ClS . It is also known by its IUPAC name, 2-chloro-1-methyl-4-(methylsulfanyl)benzene . The compound has a molecular weight of 172.68 . The physical form of this compound is liquid .


Molecular Structure Analysis

The molecular structure of “3-Chloro-4-methylphenyl methyl sulfide” is characterized by its linear formula, C8H9ClS . The InChI code for this compound is 1S/C8H9ClS/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 .


Physical and Chemical Properties Analysis

The compound “3-Chloro-4-methylphenyl methyl sulfide” has a predicted boiling point of 225.0±33.0 °C and a predicted density of 1.17±0.1 g/cm3 . It is a colorless to pale yellow liquid .

Safety and Hazards

The compound “3-Chloro-4-methylphenyl methyl sulfide” is associated with certain safety hazards. It has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

2-chloro-1-methyl-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHADXSMKJDNHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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